glycyl-d-threonine dihydrate
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Overview
Description
glycyl-d-threonine dihydrate is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-d-threonine dihydrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as amino acids and hydroxy acids.
Reaction Conditions: The key steps involve amide bond formation, which can be achieved using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Purification: The product is purified using techniques like crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization: Reaction conditions are optimized for scalability, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
Types of Reactions
glycyl-d-threonine dihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
glycyl-d-threonine dihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which glycyl-d-threonine dihydrate exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-amino-3-hydroxybutanoic acid: A simpler analog without the amide group.
(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid: A similar compound with a different carbon chain length.
Uniqueness
glycyl-d-threonine dihydrate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2/t3-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLZNCPKCDGZCN-DIAJRCDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)CN)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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